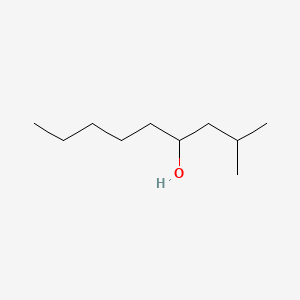
2-Methyl-4-nonanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-4-nonanol is a useful research compound. Its molecular formula is C10H22O and its molecular weight is 158.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications
2-Methyl-4-nonanol is also evaluated for its safety as a flavoring agent in food products. According to safety evaluations conducted by the World Health Organization (WHO), this compound does not pose any safety concerns when used at current levels of intake as a flavoring agent. It is expected to be metabolized into innocuous products, making it suitable for use in food applications .
Environmental Monitoring
In environmental science, this compound serves as an indicator compound for assessing pollution levels. Its presence in air samples can provide data on industrial emissions and help monitor environmental health. Studies have indicated that it can be detected alongside other VOCs in polluted environments, aiding in the identification of sources of contamination .
Case Study 1: Gastric Cancer Biomarkers
A study published in PMC identified key VOCs released from gastric tissues, including this compound. The research aimed to establish a chemical fingerprint that could differentiate between cancerous and non-cancerous tissues. The findings suggested that certain VOC profiles could serve as potential biomarkers for early cancer detection .
Case Study 2: Flavoring Safety Evaluation
In another study focusing on flavoring agents, this compound was assessed alongside other compounds for its metabolic pathways and safety profile. The results indicated that it could be metabolized without adverse effects, supporting its use in food products while ensuring consumer safety .
Eigenschaften
CAS-Nummer |
26533-31-3 |
|---|---|
Molekularformel |
C10H22O |
Molekulargewicht |
158.28 g/mol |
IUPAC-Name |
2-methylnonan-4-ol |
InChI |
InChI=1S/C10H22O/c1-4-5-6-7-10(11)8-9(2)3/h9-11H,4-8H2,1-3H3 |
InChI-Schlüssel |
IBHHTADZYDLHPM-UHFFFAOYSA-N |
SMILES |
CCCCCC(CC(C)C)O |
Kanonische SMILES |
CCCCCC(CC(C)C)O |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















